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Introduction
Murraya euchrestifolia, an evergreen tree belonging to the Rutaceae family, has a long history

of use in traditional medicine for treating inflammation and pain.[1] Modern phytochemical

investigations have unveiled that this plant is a prolific source of structurally diverse and

biologically active carbazole alkaloids.[1] These compounds have garnered significant attention

in the scientific community for their potential as lead structures in the development of new

therapeutic agents. This technical guide provides a comprehensive overview of the novel

alkaloids isolated from Murraya euchrestifolia, their biological activities, detailed experimental

protocols for their isolation and evaluation, and a visualization of the key signaling pathways

they modulate.

Novel Alkaloids from Murraya euchrestifolia
A remarkable array of novel carbazole alkaloids has been isolated from various parts of

Murraya euchrestifolia, including the leaves, twigs, and root bark. These compounds can be

broadly categorized into monomers, dimers, trimers, and carbazolequinones.

Euchrestifolines: A New Class of Carbazole Alkaloids
Recently, a series of fifteen novel carbazole alkaloids, named euchrestifolines A–O, were

isolated from the leaves and twigs of M. euchrestifolia.[1] These compounds exhibit unique
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structural features, including the first naturally occurring pyrrolidone carbazoles

(euchrestifolines A–C), rare carbazoles containing a phenylpropanyl moiety (euchrestifolines

D–F), and a novel benzopyranocarbazole skeleton (euchrestifoline G).[1]

Murrayamines and Other Monomeric Alkaloids
Numerous monomeric carbazole alkaloids, including several new murrayamine derivatives,

have been identified in M. euchrestifolia.[2] These compounds often feature various

substitutions on the carbazole nucleus, contributing to their structural diversity.

Dimeric and Trimeric Carbazole Alkaloids
The chemical complexity of M. euchrestifolia extends to the presence of dimeric and trimeric

carbazole alkaloids. These complex molecules are formed through the coupling of two or three

monomeric carbazole units, leading to intricate three-dimensional structures.

Carbazolequinones: A Unique Subclass
Murraya euchrestifolia is also a source of novel carbazolequinones, such as murrayaquinone-

A, -B, -C, and -D.[3][4] These compounds are characterized by a quinone moiety integrated

into the carbazole framework, a structural feature that is rare in nature.[3][5]

Data Presentation: Physicochemical and
Spectroscopic Data of Selected Novel Alkaloids
The following tables summarize the key physicochemical and spectroscopic data for a selection

of novel alkaloids isolated from Murraya euchrestifolia.

Table 1: Physicochemical Properties of Selected Euchrestifolines[6][7]
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Compound Molecular Formula Appearance
Specific Rotation
[α]D

Euchrestifoline A C₂₇H₃₀N₂O₃
Brown, non-crystalline

solid
+20 (c 0.06, MeOH)

Euchrestifoline B C₂₇H₃₀N₂O₃
Brown, non-crystalline

solid
+7 (c 0.09, MeOH)

Euchrestifoline C C₂₈H₃₄N₂O₃
Brown, non-crystalline

solid
+9 (c 0.12, MeOH)

Euchrestifoline D C₃₄H₃₇NO₆
Brown, non-crystalline

solid
+4 (c 0.08, MeOH)

Euchrestifoline E C₂₄H₂₃NO₅
Brown, non-crystalline

solid
-

Table 2: Key ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Euchrestifoline A in CDCl₃[6]

Proton Chemical Shift

H-4 7.57 (s)

H-5 7.66 (d, J = 8.3)

H-6 6.76 (d, J = 8.3)

3-CH₃ 2.28 (s)

H-1' 6.95 (d, J = 9.8)

H-2' 5.72 (d, J = 9.8)

H-4' 1.42 (s)

1''-NH 6.92 (brs)

H-5'' 5.48 (t, J = 7.3)

Table 3: Key ¹³C NMR Spectroscopic Data (δ in ppm) for Euchrestifoline A in CDCl₃[6]
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Carbon Chemical Shift

C-3 128.1

C-4 118.9

C-4a 122.5

C-5a 116.8

C-8a 147.2

C-9a 140.1

C-2'' 178.6

C-5'' 51.8

Biological Activities and Therapeutic Potential
The novel alkaloids from Murraya euchrestifolia have demonstrated a range of promising

biological activities, highlighting their potential for drug development.

Anti-ferroptotic Activity
Several euchrestifolines exhibited significant anti-ferroptotic activity in a neuronal cell line

(PC12) challenged with erastin, a ferroptosis-inducing agent.[7] Notably, the EC₅₀ values for

some of these compounds were in the sub-micromolar range (0.04 to 1 µM), which is

substantially lower than the positive control, ferrostatin-1.[7] This suggests their potential as

neuroprotective agents for conditions where ferroptosis is implicated, such as

neurodegenerative diseases.

Cytotoxicity against Cancer Cell Lines
A number of carbazole alkaloids from M. euchrestifolia and related Murraya species have

shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular

carcinoma (HepG2).[6][8] This anti-cancer activity is often mediated through the induction of

apoptosis.

Anti-inflammatory Activity
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Many carbazole alkaloids isolated from Murraya species have demonstrated anti-inflammatory

properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-

stimulated macrophage cell lines (RAW 264.7).[1][9] Excessive NO production is a key factor in

the inflammatory process, and its inhibition represents a valid therapeutic strategy.

Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological

evaluation of novel alkaloids from Murraya euchrestifolia.

Alkaloid Isolation and Characterization
1. Plant Material and Extraction:

Air-dried and powdered leaves and twigs of Murraya euchrestifolia are extracted with 95%

ethanol at room temperature.

The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

The crude extract is then suspended in water and partitioned successively with solvents of

increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate, to

fractionate the components.

2. Chromatographic Separation:

The CH₂Cl₂ fraction, typically rich in alkaloids, is subjected to column chromatography on

silica gel.

The column is eluted with a gradient of petroleum ether-acetone or hexane-ethyl acetate.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Further purification of the fractions is achieved using Sephadex LH-20 column

chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

[10]

3. Structure Elucidation:
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The structures of the isolated pure compounds are determined using a combination of

spectroscopic techniques, including:

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and

HMBC experiments are used to establish the carbon skeleton and the connectivity of

protons and carbons.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS) is employed to determine the molecular formula.

Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy

provide information about the chromophores and functional groups present in the

molecule.

Biological Activity Assays
1. Anti-ferroptotic Activity Assay:

Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented

with fetal bovine serum and antibiotics.

Induction of Ferroptosis: Cells are seeded in 96-well plates and treated with erastin to induce

ferroptosis.

Treatment with Alkaloids: The isolated alkaloids are dissolved in DMSO and added to the cell

culture at various concentrations.

Cell Viability Assessment: After a defined incubation period, cell viability is determined using

the MTT assay. The absorbance is measured at 570 nm.

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-

response curve.

2. Nitric Oxide (NO) Inhibition Assay:

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
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Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide

(LPS) to induce NO production.

Treatment with Alkaloids: The test compounds are added to the cells prior to or concurrently

with LPS stimulation.

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture

supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][11]

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined.

3. Cytotoxicity Assay (HepG2 cells):

Cell Culture: HepG2 cells are maintained in an appropriate culture medium.

Cell Seeding: Cells are seeded in 96-well plates.

Treatment with Alkaloids: The cells are treated with a range of concentrations of the isolated

alkaloids.

Cell Viability Assessment: Cell viability is assessed using the SRB (Sulforhodamine B) assay

after a 48-hour incubation period. The absorbance is measured at 540 nm.[12]

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and signaling pathways relevant to the study of alkaloids from Murraya

euchrestifolia.
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General workflow for the isolation and characterization of alkaloids.
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Simplified signaling pathway of erastin-induced ferroptosis.
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Inhibition of LPS-induced nitric oxide production by carbazole alkaloids.

Conclusion
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Murraya euchrestifolia stands out as a valuable natural resource for the discovery of novel

alkaloids with significant therapeutic potential. The diverse array of carbazole alkaloids,

including the recently identified euchrestifolines, exhibit promising anti-ferroptotic, cytotoxic,

and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer

a framework for researchers to further explore the chemical diversity of this plant and to

investigate the mechanisms of action of its bioactive constituents. The continued study of these

natural products holds great promise for the development of new and effective drugs for a

variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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